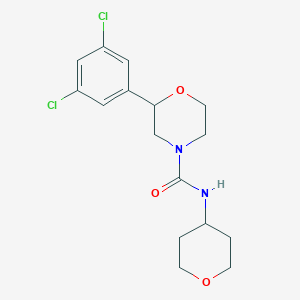
2-(3,5-dichlorophenyl)-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dichlorophenyl)-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a naturally occurring molecule in the body that plays a crucial role in regulating various physiological processes, including sleep, heart rate, and blood pressure. The adenosine A1 receptor is widely distributed in the brain and peripheral tissues, making it a potential target for the treatment of various disorders, including cardiovascular diseases, pain, and neurological disorders.
Wirkmechanismus
2-(3,5-dichlorophenyl)-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide exerts its pharmacological effects by blocking the binding of adenosine to the A1 receptor, thereby inhibiting the downstream signaling pathways mediated by this receptor. Adenosine A1 receptors are coupled to G proteins, which activate various intracellular signaling pathways, including the inhibition of adenylyl cyclase and the activation of potassium channels. By blocking the activation of these pathways, this compound can modulate the physiological and pharmacological effects of adenosine.
Biochemical and Physiological Effects:
This compound has been shown to modulate a wide range of physiological and biochemical processes, including the regulation of cardiovascular function, pain, and sleep. In animal models, this compound has been shown to reduce blood pressure, heart rate, and myocardial infarct size. It has also been shown to attenuate neuropathic pain and improve sleep quality. These effects are thought to be mediated by the inhibition of adenosine A1 receptor signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,5-dichlorophenyl)-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide is a potent and selective antagonist of the adenosine A1 receptor, making it a valuable tool for investigating the physiological and pharmacological roles of this receptor subtype. Its high selectivity and potency allow for the precise modulation of adenosine A1 receptor signaling pathways, without affecting other adenosine receptor subtypes. However, this compound has some limitations for lab experiments, including its low solubility and stability in aqueous solutions. These limitations can be overcome by optimizing the formulation and storage conditions of this compound.
Zukünftige Richtungen
2-(3,5-dichlorophenyl)-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide has potential applications in the treatment of various disorders, including cardiovascular diseases, pain, and neurological disorders. Future research should focus on the development of more potent and selective adenosine A1 receptor antagonists, with improved pharmacokinetic and pharmacodynamic properties. The use of this compound in combination with other drugs, such as opioids and non-steroidal anti-inflammatory drugs, should also be investigated for the treatment of pain. Additionally, the role of adenosine A1 receptors in the regulation of other physiological processes, such as cognition and memory, should be further explored.
Synthesemethoden
2-(3,5-dichlorophenyl)-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide can be synthesized using a multi-step synthetic route starting from 3,5-dichloroaniline. The first step involves the protection of the amine group using a suitable protecting group, such as Boc or Fmoc. The protected amine is then subjected to a series of reactions, including bromination, cyclization, and deprotection, to yield the desired product. The yield of this compound can be improved by optimizing the reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
2-(3,5-dichlorophenyl)-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide has been widely used in scientific research to investigate the physiological and pharmacological roles of adenosine A1 receptors. It has been shown to be a potent and selective antagonist of the adenosine A1 receptor, with little or no affinity for other adenosine receptor subtypes. This compound has been used to study the role of adenosine A1 receptors in the regulation of cardiovascular function, pain, and sleep. It has also been used to investigate the potential therapeutic applications of adenosine A1 receptor antagonists in the treatment of various disorders, including ischemic heart disease, neuropathic pain, and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(3,5-dichlorophenyl)-N-(oxan-4-yl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O3/c17-12-7-11(8-13(18)9-12)15-10-20(3-6-23-15)16(21)19-14-1-4-22-5-2-14/h7-9,14-15H,1-6,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKWNNJRZJRSKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)N2CCOC(C2)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
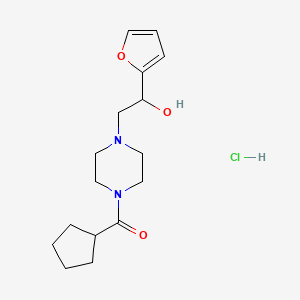
![1-(4-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone](/img/structure/B2883981.png)
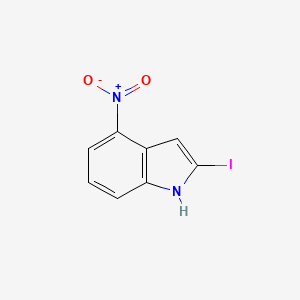
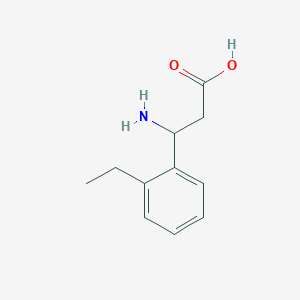
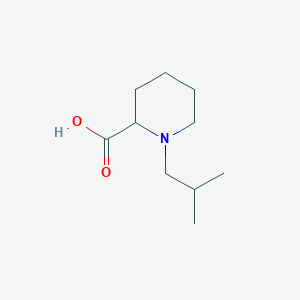

![4-(ethylsulfonyl)-N-(2-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride](/img/structure/B2883989.png)
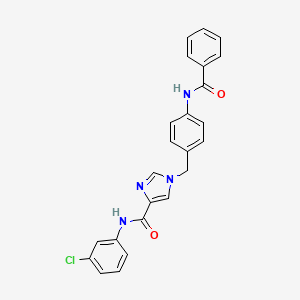
![N-(2-chlorobenzyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B2883992.png)
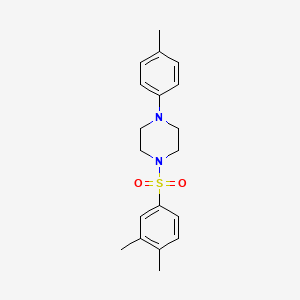
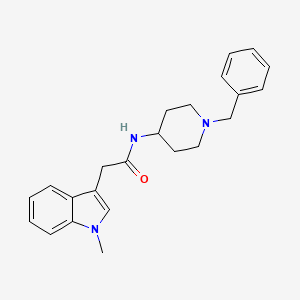
![N-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-ynamide](/img/structure/B2883996.png)
![2-(3-chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2883998.png)
![4-[butyl(ethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2884000.png)
